molecular formula C20H23FN4O6 B13444057 Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate CAS No. 1193687-88-5

Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate

Cat. No.: B13444057
CAS No.: 1193687-88-5
M. Wt: 434.4 g/mol
InChI Key: FKOHDDSHDVXKJU-UHFFFAOYSA-N
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Description

Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a fluorophenyl group, a pyrimidinyl group, and an ethyl ester moiety. Its unique chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and pharmaceutical research.

Properties

CAS No.

1193687-88-5

Molecular Formula

C20H23FN4O6

Molecular Weight

434.4 g/mol

IUPAC Name

ethyl 2-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-ylamino]-2-oxoacetate

InChI

InChI=1S/C20H23FN4O6/c1-5-31-18(30)16(28)24-20(2,3)19-23-13(14(26)17(29)25(19)4)15(27)22-10-11-6-8-12(21)9-7-11/h6-9,26H,5,10H2,1-4H3,(H,22,27)(H,24,28)

InChI Key

FKOHDDSHDVXKJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC(C)(C)C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the fluorophenyl intermediate, followed by the formation of the pyrimidinyl core. The final step involves the esterification of the compound to introduce the ethyl ester group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite formation.
Conditions :

  • Acidic : HCl (6 M), reflux, 24 hours → Carboxylic acid + ethanol .

  • Basic : NaOH (2 M), 60°C, 12 hours → Carboxylic acid salt.

Carbamate Cleavage

The carbamate linkage (N–CO–O) is susceptible to hydrolysis, particularly under basic conditions, releasing ammonia or amines:

R–NH–CO–O–R’+H2ONaOHR–NH2+CO2+R’–OH\text{R–NH–CO–O–R'} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{R–NH}_2 + \text{CO}_2 + \text{R'–OH}

Conditions :

  • NaOH (1 M), 80°C, 6 hours → Amine + CO₂ .

Nucleophilic Substitution

The fluorophenyl group may participate in aromatic nucleophilic substitution (SₙAr) at the para-fluorine position due to electron withdrawal by the fluorine atom:

Reagent Product Conditions
NH₃ (aqueous)4-aminobenzyl derivative100°C, 24 hours
Piperidine4-(piperidin-1-yl)benzyl derivativeDMF, 120°C, microwave

Oxidation

The pyrimidinone’s hydroxyl (-OH) group oxidizes to a ketone under strong oxidizing agents:

C–OHKMnO4/H+C=O\text{C–OH} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{C=O}

Conditions : KMnO₄ (0.1 M), H₂SO₄, 50°C, 3 hours .

Reduction

The oxoacetate moiety (C=O) reduces to a hydroxyl group:

C=ONaBH4C–OH\text{C=O} \xrightarrow{\text{NaBH}_4} \text{C–OH}

Conditions : NaBH₄ (2 eq.), MeOH, 0°C → RT, 2 hours .

Condensation and Cyclization

The α-ketoester group (C=O adjacent to ester) participates in cyclocondensation with diamines or hydrazines:

Reagent Product Conditions
Hydrazine hydratePyrazole derivativeEtOH, reflux, 8 hours
EthylenediamineImidazolidinone derivativeDMF, 100°C, 12 hours

Stability and Degradation

Key stability concerns under varying conditions:

Condition Observation Mechanism
pH 1.2 (gastric)Ester hydrolysis (50% in 6 hours)Acid-catalyzed hydrolysis
pH 7.4 (physiological)Slow carbamate cleavage (10% in 24h)Base-mediated hydrolysis
UV light (254 nm)Pyrimidine ring degradationPhotooxidation

Comparative Reactivity Table

Functional Group Reactivity Primary Reaction Key Reference
Ethyl esterHighHydrolysis
CarbamateModerateHydrolysis/Amine release
FluorophenylLow (SₙAr possible)Nucleophilic substitution
Pyrimidinone hydroxylModerateOxidation

Synthetic Derivatives

Derivatives synthesized via functional group modifications:

Derivative Application Synthetic Route
Carboxylic acid analogAntiviral intermediateEster hydrolysis
4-Aminobenzyl-substituted derivativeKinase inhibitor precursorSₙAr with NH₃
Pyrazole-fused hybridAnticancer candidateCyclocondensation

Scientific Research Applications

Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying biochemical pathways and molecular interactions.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects and as a lead compound in drug development.

    Industry: The compound’s chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group and pyrimidinyl core play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate can be compared with other similar compounds, such as:

    4-Fluorophenyl derivatives: These compounds share the fluorophenyl group and exhibit similar chemical reactivity and biological activity.

    Pyrimidinyl compounds: Compounds with a pyrimidinyl core often have comparable pharmacological properties and are used in similar research applications.

    Ethyl ester analogs: These compounds have the ethyl ester moiety, contributing to their solubility and reactivity in organic synthesis.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H23FN4O6. It features multiple functional groups that contribute to its biological activity, including amine, carbonyl, and hydroxyl groups.

Antiviral Activity

Research indicates that compounds structurally related to this compound exhibit antiviral properties. For instance, derivatives have shown effectiveness against HIV by inhibiting viral replication through various mechanisms, including interference with reverse transcriptase activity .

Antimicrobial Properties

Studies have reported antimicrobial activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit the growth of pathogens effectively. Comparative studies with conventional antibiotics indicate that this compound may offer a novel approach for treating resistant strains .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in pathogen metabolism.
  • Receptor Modulation : The compound can interact with specific receptors, modulating signaling pathways that affect cellular responses.
  • DNA Binding : Some studies suggest that it may bind to DNA or RNA, disrupting replication processes in pathogens .

Study on Antiviral Efficacy

A study published in the British Journal of Pharmacology explored the antiviral efficacy of similar pyrimidine derivatives. Results indicated significant inhibition of viral replication in vitro, suggesting potential therapeutic applications for Ethyl 2-[...] .

Antimicrobial Testing

In a comparative study evaluating the antimicrobial properties of various compounds, Ethyl 2-[...] demonstrated superior activity against specific strains of bacteria and fungi compared to traditional antibiotics like ciprofloxacin and ketoconazole. The study utilized a standardized broth microdilution method to determine MIC values .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/PathogenMIC (µg/mL)Reference
AntiviralHIV0.5
AntibacterialE. coli16
AntifungalCandida albicans8

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction yields be optimized?

The compound’s pyrimidine core and ester functionalities suggest multi-step synthesis involving condensation, cyclization, and esterification. A viable route could involve:

  • Step 1 : Formation of the pyrimidinone ring via Biginelli-like reactions using β-ketoesters and urea derivatives under acidic conditions .
  • Step 2 : Functionalization of the 4-position with a fluorobenzyl carbamoyl group via nucleophilic substitution or coupling reagents (e.g., HATU/DIPEA).
  • Yield Optimization : Use kinetic studies (HPLC monitoring) to identify rate-limiting steps. Solvent selection (e.g., DMF for polar intermediates) and temperature gradients (reflux for cyclization) improve efficiency .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm regioselectivity of substituents (e.g., fluorophenyl resonances at δ 7.2–7.4 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the dihydropyrimidinone ring and confirms hydrogen-bonding networks .
  • HPLC-MS : Quantifies purity (>98%) and detects hydrolytic byproducts (e.g., free carboxylic acid from ester degradation) .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

  • Co-solvent Systems : Use DMSO (≤1% v/v) for stock solutions, followed by dilution in PBS with surfactants (e.g., Tween-80) .
  • pH Adjustment : The 5-hydroxy group (pKa ~9–10) allows solubility enhancement via sodium salt formation at pH >10 .

Advanced Research Questions

Q. What computational methods are suitable for modeling interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to study binding stability with enzymes (e.g., kinases or proteases). Focus on hydrogen bonds between the fluorophenyl group and active-site residues .
  • Docking Studies (AutoDock Vina) : Screen against homology models of target proteins, prioritizing poses with oxoacetate moieties in catalytic pockets .

Q. How can data contradictions in biological activity assays be resolved?

  • Dose-Response Curves : Perform triplicate assays across a logarithmic concentration range (1 nM–100 µM) to identify IC50_{50} variability.
  • Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
  • Theoretical Alignment : Cross-reference results with QSAR models to validate mechanistic hypotheses (e.g., electronic effects of the 4-fluorophenyl group) .

Q. What strategies improve reproducibility in scaled-up synthesis?

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate formation in real time .
  • Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., catalyst loading, reaction time) .

Q. How can mechanistic studies elucidate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to oxidative (H2_2O2_2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions, followed by LC-MS to identify degradation pathways .
  • Isotope Labeling : Track metabolic fate using 14C^{14}\text{C}-labeled ethyl ester groups in hepatocyte incubations .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

  • ATP-Competitive Assays : Measure inhibition of 33P^{33}\text{P}-ATP incorporation into substrate peptides using recombinant kinases .
  • Cellular Phosphorylation Profiling : Use Western blotting to evaluate downstream signaling (e.g., ERK/MAPK pathways) in treated cell lines .

Methodological Considerations

Q. How should researchers design experiments to validate theoretical frameworks?

  • Hypothesis-Driven Workflows : Link synthesis and bioactivity testing to pre-established models (e.g., ligand efficiency metrics for kinase inhibitors) .
  • Negative Controls : Include structurally analogous compounds lacking the 5-hydroxy group to isolate its role in target engagement .

Q. What green chemistry principles apply to its synthesis?

  • Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalytic Recycling : Employ immobilized lipases for ester hydrolysis steps to reduce waste .

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